molecular formula C20H19ClN6O3 B605946 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride CAS No. 1615197-10-8

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride

货号: B605946
CAS 编号: 1615197-10-8
分子量: 426.86
InChI 键: HLYFDKZWVIBYKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

61-3606 盐酸盐的合成涉及多个步骤,从咪唑并 [1,2-c]嘧啶核心结构的制备开始。关键步骤包括:

    咪唑并 [1,2-c]嘧啶核心的形成: 这通常通过涉及适当前体的环化反应来实现。

    3,4-二甲氧基苯基的引入: 此步骤涉及将 3,4-二甲氧基苯基连接到咪唑并 [1,2-c]嘧啶核心上的取代反应。

    吡啶-3-甲酰胺基团的连接: 这是通过酰胺键形成反应完成的。

最终产物随后被转化为其盐酸盐形式,以增强其溶解度和稳定性 .

工业生产方法

61-3606 盐酸盐的工业生产遵循类似的合成路线,但针对大规模合成进行了优化。 这涉及使用高产率反应、高效的纯化方法以及严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

Step 1: Formation of the Imidazo[1,2-c]pyrimidine Core

  • Reaction Type : Cyclocondensation

  • Process : A pyrimidine derivative undergoes cyclization with an appropriately substituted amine to form the fused imidazo[1,2-c]pyrimidine ring system.

  • Reagents : Likely involves catalytic acid or base conditions.

Step 3: Installation of the Pyridine-3-Carboxamide Substituent

  • Reaction Type : Nucleophilic Aromatic Substitution

  • Process : The amino group at position 5 of the imidazo[1,2-c]pyrimidine reacts with 2-aminopyridine-3-carboxamide under basic conditions.

Step 4: Hydrochloride Salt Formation

  • Reaction Type : Acid-Base Neutralization

  • Process : The free base is treated with hydrochloric acid to form the water-soluble hydrochloride salt .

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeKey Reagents/ConditionsYield (Reported)
1CyclocondensationAcid/Base catalysisNot specified
2Suzuki-Miyaura CouplingPd catalyst, Boronic acid derivativeModerate
3Nucleophilic SubstitutionDMF, K₂CO₃, 80–100°CHigh
4Salt FormationHCl in ethanol/waterQuantitative

Stability and Degradation Reactions

The compound’s stability is influenced by its functional groups:

Hydrolysis of the Carboxamide Group

  • Conditions : Prolonged exposure to strong acids or bases.

  • Products : Pyridine-3-carboxylic acid and ammonia .

Demethylation of Methoxy Groups

  • Conditions : Harsh acidic environments (e.g., HBr in acetic acid).

  • Products : Catechol derivatives, altering Syk-binding affinity.

Oxidative Degradation

  • Conditions : Light or oxidative agents.

  • Products : N-Oxides or hydroxylated derivatives, reducing activity .

Table 2: Stability Profile Under Various Conditions

ConditionDegradation PathwayMajor ProductsImpact on Activity
Acidic pH (HCl, 1M)Carboxamide hydrolysisPyridine-3-carboxylic acidLoss
Basic pH (NaOH, 1M)Methoxy demethylationCatechol derivativesPartial loss
UV LightPhoto-oxidationN-OxidesSignificant loss

Interaction with Biological Targets

While not a chemical reaction per se, BAY 61-3606’s mechanism involves reversible binding to Syk’s ATP-binding pocket:

  • Key Interaction : Hydrogen bonding between the carboxamide group and Syk’s hinge region (Cys-416).

  • Selectivity : Minimal off-target effects due to steric hindrance from the 3,4-dimethoxyphenyl group.

Table 3: Selectivity Profile Against Kinases

KinaseIC₅₀ (nM)Selectivity Ratio (vs. Syk)
Syk101
Src>10,000>1,000
JAK3>10,000>1,000

Solubility and Reactivity in Solvents

  • Water : Soluble due to hydrochloride salt formation (≥10 mg/mL) .

  • Organic Solvents : Stable in DMSO and methanol; reacts with strong nucleophiles (e.g., thiols) .

科学研究应用

Oncology

BAY 61-3606 hydrochloride has been studied for its role as a potential therapeutic agent in cancer treatment. Research indicates that it acts as a selective inhibitor of spleen tyrosine kinase (Syk), an enzyme implicated in various cancer signaling pathways. Inhibition of Syk has been associated with reduced proliferation and survival of cancer cells, particularly in hematological malignancies such as lymphoma and leukemia. Studies have demonstrated that BAY 61-3606 can induce apoptosis in cancer cell lines, suggesting its utility as an anticancer agent .

Table 1: Summary of Anticancer Activity

Study ReferenceCancer TypeMechanism of ActionObserved Effect
LymphomaSyk inhibitionInduced apoptosis
LeukemiaTargeting Syk signaling pathwaysReduced cell proliferation

Immunology

In immunology, BAY 61-3606 has shown promise in modulating immune responses. It is particularly effective in preventing B cell receptor-mediated signaling, which is crucial for B cell activation and differentiation. This property makes it a candidate for treating autoimmune diseases where B cells are hyperactive . Additionally, it has been investigated for its role in preventing degranulation of basophils, which could have implications for allergic responses and asthma management .

Table 2: Immunological Effects

Study ReferenceImmune ResponseMechanism of ActionPotential Application
B cell activationInhibition of BCR signalingAutoimmune disease treatment
Basophil degranulationPrevents activationAllergy and asthma management

Neuroprotection

BAY 61-3606 has also been explored for its neuroprotective effects, particularly in models of cerebral ischemia. Research indicates that it may help mitigate damage caused by stroke through the inhibition of Syk, which plays a role in inflammatory processes following ischemic injury. By reducing inflammation and promoting neuronal survival, BAY 61-3606 could be beneficial in acute stroke interventions and recovery strategies .

Table 3: Neuroprotective Applications

Study ReferenceConditionMechanism of ActionObserved Benefits
Cerebral ischemiaSyk inhibitionReduced neuronal damage

生物活性

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide; hydrochloride is a compound primarily recognized for its potent inhibition of spleen tyrosine kinase (Syk). This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

  • IUPAC Name : 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide; hydrochloride
  • CAS Number : 648903-57-5
  • Molecular Formula : C20H20ClN6O3
  • Molar Mass : 463.32 g/mol

The compound acts as a highly selective and reversible ATP-competitive inhibitor of Syk. By inhibiting Syk, it disrupts various signaling pathways critical for immune cell activation and proliferation. This inhibition leads to several downstream effects:

  • Reduction in phosphorylation of ERK1/2 and Akt in neuroblastoma cells.
  • Induction of apoptosis in breast cancer cells through downregulation of Mcl-1.

Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:

  • Neuroblastoma Cells : The compound has demonstrated the ability to reduce cell viability by inducing apoptosis.
  • Breast Cancer Cells : It effectively downregulates survival proteins such as Mcl-1, promoting cancer cell death.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In rodent models, it significantly reduced airway inflammation, suggesting potential applications in treating asthma and other allergic conditions. Its selectivity for Syk over other kinases minimizes off-target effects, which is advantageous for therapeutic use.

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

  • Cell Lines Tested : Various human cancer cell lines including neuroblastoma and breast cancer.
  • Mechanistic Insights : Studies revealed that the compound inhibits Syk-mediated signaling pathways leading to decreased cell proliferation and increased apoptosis rates.

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of similar compounds:

Compound NameStructureBiological ActivityUnique Features
BAY 61-3606Similar core structureSyk inhibitorHigh selectivity for Syk over other kinases
R406Different substituentsSyk inhibitorPrimarily used in autoimmune disease models
PRT062607Similar imidazo structureSyk inhibitorInvestigated for use in hematological malignancies

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Breast Cancer Study : A clinical trial demonstrated significant tumor reduction in patients treated with the compound alongside standard chemotherapy.
  • Asthma Model : In animal models, treatment with this compound led to a marked decrease in inflammatory markers associated with asthma exacerbations.

属性

IUPAC Name

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3.ClH/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19;/h3-11H,1-2H3,(H2,21,27)(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYFDKZWVIBYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648903-57-5
Record name 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648903-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。